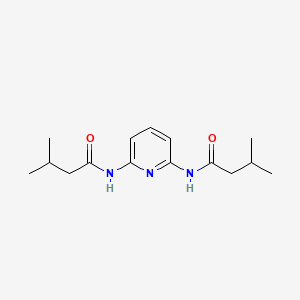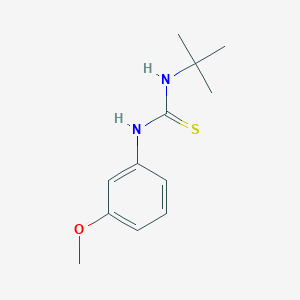
N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide, also known as BRL-15572, is a chemical compound that belongs to the family of amides. It has been extensively studied in the field of neuroscience due to its potential therapeutic effects on various neurological disorders.
Mécanisme D'action
N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide selectively inhibits the activity of PDE10A, which is responsible for the hydrolysis of cAMP and cGMP. By inhibiting PDE10A, N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide increases the levels of cAMP and cGMP, which in turn activate protein kinase A (PKA) and protein kinase G (PKG), respectively. PKA and PKG are involved in the regulation of various neuronal processes, including neurotransmitter release, synaptic plasticity, and gene expression.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide has been shown to have various biochemical and physiological effects on the brain. It increases the levels of cAMP and cGMP, which in turn activate PKA and PKG, respectively. PKA and PKG are involved in the regulation of various neuronal processes, including neurotransmitter release, synaptic plasticity, and gene expression. N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide has several advantages for lab experiments, including its high selectivity for PDE10A and its ability to cross the blood-brain barrier. However, it also has some limitations, including its relatively short half-life and its potential off-target effects on other PDE enzymes.
Orientations Futures
There are several future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide. One potential area of research is the development of more potent and selective PDE10A inhibitors based on the structure of N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide. Another area of research is the investigation of the therapeutic potential of N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide for various neurological disorders, including Parkinson's disease and Huntington's disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide on neuronal signaling and synaptic plasticity.
Méthodes De Synthèse
N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide can be synthesized through a multi-step process, which involves the reaction of 3-cyclopentylpropanoic acid with 1,3-benzodioxole-5-carboxaldehyde in the presence of a reducing agent. The resulting intermediate is then treated with N,N-dimethylformamide and triethylamine to yield the final product.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide has been extensively studied for its potential therapeutic effects on various neurological disorders, including anxiety, depression, and schizophrenia. It has been shown to selectively inhibit the activity of the phosphodiesterase 10A (PDE10A) enzyme, which is highly expressed in the striatum and cortex regions of the brain. By inhibiting PDE10A, N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers involved in neuronal signaling.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-16(8-6-12-3-1-2-4-12)17-10-13-5-7-14-15(9-13)20-11-19-14/h5,7,9,12H,1-4,6,8,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCCGFBZAVXTAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-ethyl-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5878844.png)


![methyl (4-{[(cyclohexylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5878874.png)
![methyl 4-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate](/img/structure/B5878882.png)

![5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole](/img/structure/B5878888.png)



![4-methyl-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5878920.png)